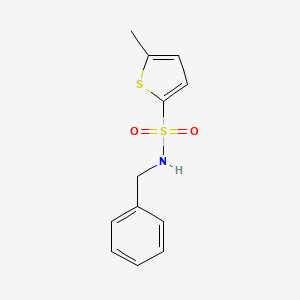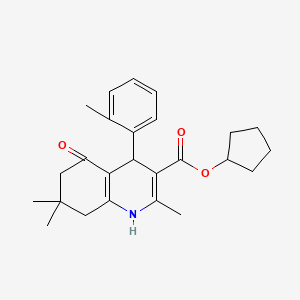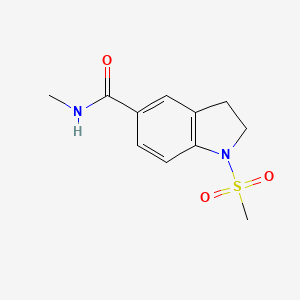![molecular formula C21H26N2O3S B5147943 N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a small molecule inhibitor that targets a specific enzyme in the body, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of MPPI involves the inhibition of sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a crucial role in the regulation of inflammation and pain. Inhibition of sEH by MPPI leads to the accumulation of EETs, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
MPPI has been shown to have significant biochemical and physiological effects on the body. Inhibition of sEH by MPPI leads to the accumulation of EETs, which have anti-inflammatory and analgesic effects. MPPI has also been shown to reduce blood pressure in animal models, making it a potential candidate for the treatment of hypertension.
実験室実験の利点と制限
One of the major advantages of MPPI for lab experiments is its specificity towards sEH. MPPI has been shown to selectively inhibit sEH without affecting other enzymes in the body, making it a valuable tool for studying the role of sEH in various diseases. However, one of the limitations of MPPI is its poor solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the research and development of MPPI. One potential application of MPPI is in the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. MPPI has also been shown to have neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
In conclusion, MPPI is a promising small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI has been shown to selectively inhibit sEH, leading to the accumulation of EETs and reducing inflammation and pain. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of MPPI involves the reaction between 2-methylbenzylamine and 4-(1-piperidinylcarbonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MPPI. This synthesis method has been optimized for high yield and purity, making MPPI readily available for scientific research.
科学的研究の応用
MPPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPPI has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the regulation of inflammation and pain. Inhibition of sEH by MPPI has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of chronic inflammatory diseases.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-8-4-5-9-19(17)16-23(27(2,25)26)20-12-10-18(11-13-20)21(24)22-14-6-3-7-15-22/h4-5,8-13H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSQCGLIVEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)

![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)

![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)

![3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147908.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1-piperidinyl)acetamide](/img/structure/B5147914.png)
![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)

![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)